Tixocortol

描述

Tixocortol pivalate is a synthetic corticosteroid derived from hydrocortisone, modified at the C-21 position with a thiol ester group (pivalate) to minimize systemic absorption . Unlike traditional corticosteroids, this compound pivalate exhibits potent local anti-inflammatory activity while avoiding systemic glucocorticoid or mineralocorticoid effects due to rapid hepatic metabolism and erythrocyte-mediated conversion to inactive metabolites . Clinical trials confirm its efficacy in reducing inflammation in distal ulcerative colitis, with outcomes comparable to hydrocortisone enemas but without altering serum cortisol levels or inducing metabolic side effects .

准备方法

合成路线和反应条件: 替考托醇由硫代异戊酸合成。 该过程涉及将硫代异戊酸与铯、钾和锂中选出的矿物盐在有机溶剂中反应 . 该反应生成硫代异戊酸的矿物盐,然后将其用作合成替考托醇丙酸酯的中间体 . 硫代异戊酸的铯、钾和锂盐气味很低,使其更易于处理和运输 .

工业生产方法: 替考托醇丙酸酯的工业生产涉及使用高效液相色谱(HPLC)以确保纯度大于或等于98% . 该方法在制药行业生产仿制药方面尤其有用 .

化学反应分析

反应类型: 替考托醇经历各种类型的化学反应,包括氧化、还原和取代。 这些反应对于其在体内的转化和活性至关重要 .

常用的试剂和条件: 涉及替考托醇的反应中常用的试剂包括硫代异戊酸和矿物盐,如铯、钾和锂 . 反应通常在有机溶剂中在受控条件下进行,以确保获得所需的产物 .

形成的主要产物: 涉及替考托醇的反应形成的主要产物是替考托醇丙酸酯,它因其抗炎特性而被使用 .

科学研究应用

替考托醇在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。 在医学上,它用于治疗鼻炎、咽炎和溃疡性结肠炎 . 它也以锭剂的形式用于治疗咽炎,并以灌肠剂或直肠溶液的形式用于治疗溃疡性结肠炎 . 此外,替考托醇用于筛查对A类类固醇的接触性过敏 .

作用机制

相似化合物的比较

Pharmacological Profile

Table 1: Key Pharmacological Differences

Clinical Efficacy

Anti-Inflammatory Activity

- Hydrocortisone : In ulcerative colitis, 100 mg hydrocortisone enemas reduce inflammation but suppress serum cortisol levels .

- This compound Pivalate : At 250 mg, it achieves equivalent clinical remission rates (75–85%) without affecting cortisol levels or electrolyte balance .

- Betamethasone : 5 mg doses show efficacy but elevate serum cortisol by 50% .

Cytokine Modulation

This selectivity may benefit conditions driven by eosinophilic inflammation (e.g., allergic asthma).

Systemic Effects

- Hydrocortisone : Causes adrenal suppression, hyperglycemia, and osteoporosis with prolonged use.

- This compound Pivalate: No systemic glucocorticoid activity observed even at 4000 mg/kg in animal models .

Allergenic Potential

- This compound pivalate has an 80% sensitization rate in guinea pig maximization tests (GPMT), compared to 5% for hydrocortisone .

- In clinical patch testing, 85% of this compound-positive patients react to hydrocortisone creams due to cross-reactivity, highlighting its role as a marker for corticosteroid allergy .

Metabolic Pathways

This compound pivalate undergoes rapid conversion to sulfated and glucuronidated metabolites, including methylthio and methylsulfonyl derivatives, which lack glucocorticoid receptor affinity . This contrasts with hydrocortisone, which retains active metabolites contributing to systemic effects.

Collagen and Immune Modulation

In mouse calvariae models, this compound pivalate minimally affects collagen synthesis (effective only at 300 mg/kg) compared to hydrocortisone acetate and BDP, which induce collagen degradation at lower doses . This suggests a lower risk of connective tissue atrophy in clinical use.

生物活性

Tixocortol, particularly in its pivalate form (this compound pivalate), is a synthetic corticosteroid with notable anti-inflammatory properties. This article explores its biological activities, mechanisms of action, clinical applications, and potential side effects, supported by diverse research findings and case studies.

Overview of this compound

This compound pivalate is primarily used as a topical anti-inflammatory agent. It exhibits a unique pharmacological profile characterized by its potent local anti-inflammatory effects while minimizing systemic side effects typically associated with corticosteroids. This compound has gained attention for its potential applications beyond traditional uses, including recent studies investigating its antiviral properties against SARS-CoV-2.

- Anti-Inflammatory Activity : this compound exerts its effects by modulating the immune response and reducing inflammation through glucocorticoid receptor activation. It inhibits the expression of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of various inflammatory conditions.

- SARS-CoV-2 Inhibition : Recent research indicates that this compound acts as a covalent modifier of the SARS-CoV-2 main protease (M pro), specifically targeting cysteine 300 (Cys300). This interaction inhibits viral replication in vitro, suggesting potential for repurposing in COVID-19 treatment protocols .

Pharmacological Studies

A comprehensive pharmacological study demonstrated the efficacy of this compound pivalate in various models:

- Animal Studies : In adrenalectomized and intact animal models, this compound exhibited significant anti-inflammatory activity. It was found to be 60 to 300 times less potent than hydrocortisone acetate when administered orally or subcutaneously but showed comparable efficacy via topical routes .

- Clinical Trials : An open-label trial involving four patients with gastrointestinal manifestations of systemic mastocytosis showed improvement in symptoms and laboratory parameters without significant suppression of the pituitary-adrenal axis .

Case Studies

- Gastrointestinal Disease : A clinical trial involving this compound pivalate reported symptom relief in patients suffering from abdominal pain and diarrhea associated with systemic mastocytosis. Histopathologic improvements were noted in one patient .

- Allergic Reactions : A case study highlighted a patient with delayed hypersensitivity reactions to various corticosteroids, yet testing negative for this compound pivalate, suggesting its lower allergenic potential compared to other corticosteroids .

Table of Biological Activities

Side Effects and Considerations

While this compound is associated with fewer systemic side effects compared to traditional corticosteroids, it is not entirely devoid of risks. Some patients reported fluid retention attributed to mineralocorticoid effects, and there remains a potential for adrenal suppression at high doses .

常见问题

Basic Research Questions

Q. What is the molecular structure of tixocortol pivalate, and how does it influence its anti-inflammatory activity?

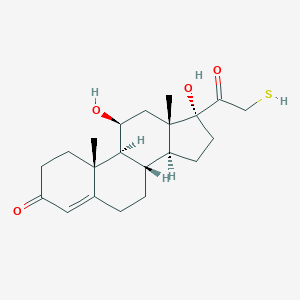

this compound pivalate (C₂₆H₃₈O₅S) is a 21-thiol derivative of hydrocortisone, with a pivaloyl ester substitution enhancing its topical stability . The molecular structure features a pregnane skeleton with hydroxyl groups at positions 11 and 17, critical for binding glucocorticoid receptors. Its anti-inflammatory activity arises from localized inhibition of proinflammatory cytokines via nuclear receptor activation, without systemic absorption due to rapid hepatic metabolism . Structural analysis via X-ray crystallography reveals distinct hydrogen-bonding networks in its polymorphic forms, which may affect solubility and bioavailability .

Q. How is this compound pharmacologically classified, and what distinguishes it from other corticosteroids?

this compound is classified under the World Health Organization’s ATC code A07EA05 as a locally acting corticosteroid . Unlike systemic corticosteroids (e.g., prednisone), it lacks mineralocorticoid activity and exhibits negligible systemic effects due to its rapid degradation into inactive metabolites. This makes it a preferred agent for contact allergy screening and mucosal inflammation studies .

Q. What in vitro models are validated for assessing this compound pivalate’s topical efficacy?

Researchers commonly use ex vivo human skin models to evaluate its permeability and anti-inflammatory effects. Methods include:

- Keratinocyte assays : Measure IL-6/IL-8 suppression via ELISA .

- Transwell diffusion studies : Quantify drug penetration rates using Franz cells .

- Lymphocyte proliferation tests : Assess immunosuppressive activity in peripheral blood mononuclear cells (PBMCs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anti-inflammatory efficacy data between this compound pivalate and hydrocortisone across experimental models?

Discrepancies often arise from variations in experimental design:

- Model specificity : Hydrocortisone may show higher efficacy in systemic models, while this compound excels in localized, mucosal tissues due to its metabolism-resistant formulation .

- Dosage calibration : Use pharmacokinetic profiling to standardize effective concentrations across studies .

- Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-laboratory variability in cytokine measurement protocols .

Q. What experimental strategies are recommended for characterizing polymorphic forms of this compound pivalate in crystallographic studies?

Two orthorhombic polymorphs (P2₁2₁2₁ space group) have been identified via single-crystal X-ray diffraction:

- Polymorph (I) : Hydrogen-bonded layers along the b-axis.

- Polymorph (II) : Disordered molecular layers along the c-axis . Key methodologies:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify phase transitions.

- Vibrational spectroscopy : Compare IR/Raman spectra to distinguish hydrogen-bonding patterns .

- Solvent-mediated crystallization : Control solvent polarity to isolate specific polymorphs .

Q. What methodological considerations are critical when designing longitudinal studies to evaluate this compound’s local effects without systemic absorption?

- Biomarker selection : Monitor serum cortisol levels and adrenal function to exclude systemic activity .

- Tissue-specific sampling : Use microdialysis in target tissues (e.g., nasal mucosa) for pharmacokinetic analysis .

- Blinding protocols : Implement double-blind, placebo-controlled designs to reduce bias in efficacy assessments .

- Ethical compliance : Adhere to human subject research guidelines, including informed consent and IRB approvals .

Q. Methodological Frameworks for Research Design

- PICOT framework : Structure research questions around Population (e.g., patients with ulcerative colitis), Intervention (this compound dosage), Comparison (placebo/active controls), Outcome (mucosal healing), and Time (6-week follow-up) .

- Reproducibility standards : Document experimental protocols in alignment with the Beilstein Journal of Organic Chemistry guidelines, including supplementary material for method replication .

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDBSCORAARPPF-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30895062 | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

607ºC at 760 mmHg | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61951-99-3 | |

| Record name | Tixocortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tixocortol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tixocortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30895062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIXOCORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX3KEK657Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

50-55ºC | |

| Record name | Tixocortol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。